2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16087480
Molecular Formula: C23H18BrN3O2S
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18BrN3O2S |
|---|---|
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H18BrN3O2S/c1-15-6-10-17(11-7-15)25-21(28)14-30-23-26-20-5-3-2-4-19(20)22(29)27(23)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,28) |
| Standard InChI Key | GRJRWQGTUVJULT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Introduction
Synthesis Methods
The synthesis of quinazoline derivatives typically involves multi-step reactions. While specific methods for 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not detailed, related compounds often use techniques such as refluxing or microwave-assisted synthesis. The process may involve the reaction of appropriate precursors like 4-bromophenylquinazoline derivatives with acetamide-forming reagents.
Biological Activities
Quinazoline derivatives are known for their potential as anticancer and antimicrobial agents. Although specific biological activity data for 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is lacking, related compounds have shown promising results in these areas. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer activities .
| Biological Activity | Related Compounds |
|---|---|
| Antimicrobial Activity | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives |
| Anticancer Activity | Various quinazoline derivatives |
Potential Applications
Given its structural features, 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide could have applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential biological activities suggest it may be useful in treating diseases where quinazoline derivatives have shown efficacy.
| Potential Application | Basis |
|---|---|
| Anticancer Therapy | Quinazoline derivatives' known anticancer properties |
| Antimicrobial Therapy | Related compounds' antimicrobial activities |
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